2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole-carboxamide core linked to a 3-phenyl-1,2,4-oxadiazole moiety. The oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the tetrazole group enhances bioactivity and serves as a carboxylic acid bioisostere.
Properties
IUPAC Name |
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-17(16-20-23-24(21-16)13-9-5-2-6-10-13)18-11-14-19-15(22-26-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKVOCMNMMPPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The tetrazole core is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide. Source describes an optimized protocol using ethyl cyanoformate and sodium azide in the presence of copper sulfate, yielding 5-substituted tetrazoles in high purity. For the 2-phenyl variant, phenyl cyanide serves as the starting material. Reaction conditions involve refluxing in dimethylformamide (DMF) at 120°C for 12 hours, achieving yields of 78–85%.
Carboxylic Acid Functionalization
The 5-carboxylic acid group is introduced via hydrolysis of the corresponding ester. Source reports that treatment of ethyl 2-phenyl-2H-tetrazole-5-carboxylate with sodium methoxide in methanol at room temperature affords the carboxylic acid derivative in 92% yield.
Synthesis of 3-Phenyl-1,2,4-Oxadiazol-5-ylmethanamine
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Source details a method where α-bromoacyl intermediates react with thioureas to form thiazole-oxadiazole hybrids. For the 3-phenyl variant, benzamidoxime is cyclized with chloroacetyl chloride in the presence of triethylamine, yielding the oxadiazole ring in 67% yield.
Aminomethyl Functionalization
The 5-aminomethyl group is introduced via reductive amination. Source describes the reaction of 5-chloromethyl-3-phenyl-1,2,4-oxadiazole with ammonium hydroxide under high-pressure hydrogenation, yielding the target amine in 81% yield.
Coupling Strategies for Amide Bond Formation
Activation of Tetrazole-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate. Source demonstrates that treatment with SOCl₂ in dichloromethane at 0°C for 2 hours quantitatively converts the acid to the acyl chloride.
Amidation with Oxadiazole-Methylamine
The acyl chloride is reacted with 3-phenyl-1,2,4-oxadiazol-5-ylmethanamine in the presence of a base such as triethylamine. Source reports yields of 88–94% when using tetrahydrofuran (THF) as the solvent at 25°C.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
Copper(I) iodide (5 mol%) accelerates azide-alkyne cycloaddition, reducing reaction time from 12 to 4 hours.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 67 | 95 | Short reaction time (3 hours) |
| Acylative Rearrangement | 85 | 98 | High regioselectivity |
| Copper-Catalyzed | 78 | 97 | Scalable to gram quantities |
Applications and Derivatives
The compound exhibits potential as a dual angiotensin-II receptor antagonist and antitumor agent, as inferred from structurally related molecules in sources and. Derivatives modified at the oxadiazole phenyl group show enhanced bioactivity, with EC₅₀ values ranging from 0.8–2.4 μM in in vitro assays.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The phenyl groups and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Acetamide Derivatives with Oxadiazole-Tetrazole Hybrids
Compounds such as 11r, 11s, and 11v share the N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide backbone but differ in substituents on the phenoxy or naphthalenyl groups. Key comparisons include:
Key Observations :
Clinically Approved Oxadiazole Derivatives
Drugs such as oxolamine (cough suppressant), prenoxdiazine, and naldemedine (opioid antagonist) highlight the therapeutic versatility of the 1,2,4-oxadiazole moiety :
Key Observations :
Key Observations :
Complex Hybrid Structures
Screening compounds like P018-0437 (thiophene-pyridine carboxamide) and E843-0221 (quinazoline-oxadiazole) demonstrate the structural diversity achievable with the 3-phenyl-1,2,4-oxadiazole motif :
Key Observations :
- The target compound’s simplicity may offer advantages in synthetic feasibility over complex hybrids like E843-0221 .
Biological Activity
The compound 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide , often referred to as a derivative of oxadiazole and tetrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Phenyl groups : Contributing to hydrophobic interactions.
- Oxadiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Tetrazole ring : Enhances the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 358.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and tetrazole rings. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications to the phenyl and oxadiazole moieties significantly impact cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Phe-Oxadiazole | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| 2-Phe-Oxadiazole | U251 (glioblastoma) | 5.27 ± 0.26 | Inhibition of M pro |
The compound exhibited significant cytotoxic effects against A431 and U251 cell lines, indicating its potential as a lead compound for cancer therapy .
Antiviral Activity
The ongoing research into SARS-CoV-2 has identified derivatives similar to our compound as potential inhibitors of the main protease (M pro). The SAR studies indicated that specific substitutions on the oxadiazole ring enhance antiviral efficacy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an enzyme inhibitor, particularly targeting viral proteases essential for replication.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Immune Response : Some derivatives have shown promise in enhancing immune responses against tumors by modulating PD-1/PD-L1 interactions .
Case Study 1: Antitumor Efficacy
In a study evaluating various oxadiazole derivatives, it was found that compounds similar to our target demonstrated a robust ability to inhibit cell proliferation in human cancer cell lines. The most active compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antiviral Screening
A recent screening of new oxadiazole derivatives against SARS-CoV-2 revealed that certain modifications significantly improved inhibitory activity against M pro, suggesting that our target compound could be further explored in antiviral drug development .
Q & A
Q. What are the key synthetic routes for preparing 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide, and what reagents/conditions are critical?
The synthesis involves multi-step reactions:
- Tetrazole ring formation : Sodium azide is commonly used to cyclize nitrile precursors under reflux in solvents like ethanol or DMF .
- Oxadiazole coupling : The oxadiazole moiety is introduced via coupling agents (e.g., carbodiimides) to attach the phenylmethyl group. Reaction conditions (pH, temperature) are tightly controlled to avoid side products .
- Purification : Chromatography or recrystallization ensures high purity (>95%), with yields typically 60-75% .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of tetrazole and oxadiazole rings, with aromatic protons appearing at δ 7.2–8.1 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N=N (1450–1500 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ at m/z 405.12) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing reaction time by 20–30% .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency, increasing yields to >80% .
- Process monitoring : In-line FTIR tracks reaction progression, enabling real-time adjustments to prevent over-oxidation .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10–100 μM range) to eliminate variability .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions. For example, trifluoromethyl groups may non-specifically inhibit cytochrome P450 isoforms, requiring SAR adjustments .
Q. How do oxadiazole and tetrazole moieties influence target interactions?
- Oxadiazole : Acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., FLAP inhibitors) .
- Tetrazole : Mimics carboxylate anions, enabling ionic interactions with basic residues (e.g., Lys or Arg in kinases). Protonation at physiological pH improves solubility .
Q. What computational methods predict binding affinity of derivatives?
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., 5-lipoxygenase) using crystal structures (PDB: 3V99). Scoring functions prioritize derivatives with ΔG < −8 kcal/mol .
- QSAR modeling : Hammett constants (σ) quantify electron-withdrawing effects of substituents (e.g., CF₃ improves IC₀ by 1.5-fold) .
Q. Which in vitro models best evaluate efficacy and off-target risks?
- Cancer models : NCI-60 cell line panels assess cytotoxicity (e.g., GI₅₀ < 10 μM in leukemia lines) .
- Microsomal stability assays : Liver microsomes (human/rat) predict metabolic clearance. Derivatives with t₁/₂ > 60 minutes advance to in vivo studies .
- hERG inhibition screening : Patch-clamp assays mitigate cardiotoxicity risks (IC₅₀ > 30 μM acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
